3-[(Cyclohexyloxy)methyl]benzonitrile

Lipophilicity Medicinal Chemistry ADME

Why choose this building block? The 3-position cyclohexyloxymethyl substitution delivers a unique lipophilic scaffold (XlogP 3.1, TPSA 33 Ų) with predicted passive membrane permeability—ideal for intracellular and CNS targets. The nitrile group serves as a versatile handle for conversion to carboxylic acids, amides, amines, and tetrazoles, accelerating SAR exploration. Low H-bond acceptor count (2) minimizes non-specific binding in chemical probe development. Supplied at ≥95% minimum purity to reduce in-house prep time. Confirm availability and request bulk pricing for your medicinal chemistry program.

Molecular Formula C14H17NO
Molecular Weight 215.29 g/mol
CAS No. 1016773-55-9
Cat. No. B3362984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Cyclohexyloxy)methyl]benzonitrile
CAS1016773-55-9
Molecular FormulaC14H17NO
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCC2=CC(=CC=C2)C#N
InChIInChI=1S/C14H17NO/c15-10-12-5-4-6-13(9-12)11-16-14-7-2-1-3-8-14/h4-6,9,14H,1-3,7-8,11H2
InChIKeyJQGDTFRTSCPCOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Cyclohexyloxy)methyl]benzonitrile (CAS 1016773-55-9): Supplier Catalog, Purity Data, and LogP for Scientific Procurement


3-[(Cyclohexyloxy)methyl]benzonitrile (CAS 1016773-55-9) is a benzonitrile derivative featuring a 3-substituted cyclohexyloxymethyl moiety. It is primarily utilized as a versatile small molecule scaffold and synthetic building block for the preparation of more complex molecules . Commercial suppliers typically provide this compound at a minimum purity specification of 95% , and its calculated XlogP value is 3.1 [1], reflecting its lipophilic character.

Why 3-[(Cyclohexyloxy)methyl]benzonitrile Cannot Be Interchanged with Closely Related Benzonitrile Analogs


Benzonitrile derivatives with varying substitution patterns exhibit markedly different physicochemical and biological properties. The specific 3-position cyclohexyloxymethyl substitution confers a distinct spatial and electronic profile that influences intermolecular interactions and biological target engagement . Furthermore, the presence of the nitrile group introduces a polar, electron-withdrawing element that is not present in unsubstituted aromatic analogs [1]. While class-level inferences suggest potential utility in medicinal chemistry, the unique substitution pattern of 3-[(Cyclohexyloxy)methyl]benzonitrile prevents its interchangeability with other benzonitrile derivatives or simpler cyclohexyl ethers, as the 3-position linkage and cyclohexyl ether both contribute to a specific property set that cannot be recapitulated by generic alternatives.

Quantitative Differentiation Evidence for 3-[(Cyclohexyloxy)methyl]benzonitrile Relative to Analogous Benzonitriles


Lipophilicity Profiling: XlogP Comparison Across Benzonitrile Derivatives

The calculated XlogP for 3-[(Cyclohexyloxy)methyl]benzonitrile is 3.1 [1]. This value distinguishes it from more hydrophilic benzonitrile derivatives, such as 3-[(3-oxocyclohexyl)methyl]benzonitrile (CAS 898785-01-8), which contains a ketone group and is expected to have a lower logP due to increased polarity . While no direct experimental comparison is available, this calculated difference is meaningful for predicting membrane permeability and solubility characteristics in drug discovery and chemical biology applications.

Lipophilicity Medicinal Chemistry ADME

Molecular Weight and Rotatable Bond Count as Physicochemical Descriptors

3-[(Cyclohexyloxy)methyl]benzonitrile has a molecular weight of 215.29 g/mol and a calculated number of rotatable bonds of 3 [1]. These values place it within the favorable range for lead-like compounds according to commonly applied drug-likeness filters. In comparison, 3-(cyclohexyloxy)benzonitrile (lacking the methyl spacer) has a molecular weight of 201.26 g/mol and 2 rotatable bonds . The additional methylene unit in 3-[(Cyclohexyloxy)methyl]benzonitrile provides a modest increase in both size and conformational flexibility, which can be leveraged to fine-tune molecular recognition and binding affinity.

Physicochemical Properties Drug-Likeness Medicinal Chemistry

Purity Specification and Vendor Availability for Procurement Decisions

3-[(Cyclohexyloxy)methyl]benzonitrile is commercially available from multiple suppliers at a minimum purity specification of 95% . In contrast, several closely related analogs, such as 2-(Cyclohexyloxy)-benzonitrile (CAS 1020920-03-9), are less commonly listed in major catalogs and may require custom synthesis [1]. The documented commercial availability with a defined purity grade reduces lead time and ensures batch-to-batch consistency, which is critical for reproducible research and scale-up.

Chemical Sourcing Building Blocks Reproducibility

Hydrogen Bond Acceptor Count and Topological Polar Surface Area (TPSA)

3-[(Cyclohexyloxy)methyl]benzonitrile contains 2 hydrogen bond acceptors and has a topological polar surface area (TPSA) of 33 Ų [1]. This TPSA value is below the commonly cited threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable passive permeability. In contrast, benzonitrile derivatives with additional polar substituents (e.g., hydroxyl or amine groups) exhibit higher TPSA values, which can impede membrane crossing. The low TPSA of 3-[(Cyclohexyloxy)methyl]benzonitrile, combined with its moderate lipophilicity, positions it as a suitable scaffold for CNS-targeted programs or for compounds requiring good cellular permeability.

ADME Pharmacokinetics Medicinal Chemistry

Scientific and Industrial Application Scenarios for 3-[(Cyclohexyloxy)methyl]benzonitrile (CAS 1016773-55-9)


Medicinal Chemistry: Scaffold for Lead Optimization with Balanced Lipophilicity

In medicinal chemistry programs targeting intracellular or CNS targets, 3-[(Cyclohexyloxy)methyl]benzonitrile serves as a lipophilic scaffold with moderate molecular weight and low TPSA (33 Ų). Its XlogP of 3.1 [1] and favorable physicochemical profile support the design of analogs with predicted passive membrane permeability. The 95% commercial purity ensures reliable starting material for structure-activity relationship (SAR) exploration .

Organic Synthesis: Versatile Building Block for Functional Group Interconversions

The nitrile group in 3-[(Cyclohexyloxy)methyl]benzonitrile can be transformed into a variety of functional groups, including carboxylic acids, amides, amines, and tetrazoles, making it a versatile intermediate in organic synthesis. The compound is commercially available at 95% purity, reducing the need for in-house purification prior to use .

Chemical Biology: Probe Development with Defined Lipophilicity and Minimal Polarity

For chemical probe development, the low hydrogen bond acceptor count (2) and moderate lipophilicity (XlogP 3.1) of 3-[(Cyclohexyloxy)methyl]benzonitrile minimize non-specific binding and enhance target selectivity. Its physicochemical profile, as defined by calculated descriptors, aligns with the properties desired for cell-permeable chemical probes [1].

Technical Documentation Hub

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